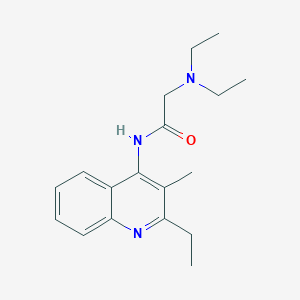

2-(diethylamino)-N-(2-ethyl-3-methylquinolin-4-yl)acetamide

CAS No.:

Cat. No.: VC15651843

Molecular Formula: C18H25N3O

Molecular Weight: 299.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H25N3O |

|---|---|

| Molecular Weight | 299.4 g/mol |

| IUPAC Name | 2-(diethylamino)-N-(2-ethyl-3-methylquinolin-4-yl)acetamide |

| Standard InChI | InChI=1S/C18H25N3O/c1-5-15-13(4)18(14-10-8-9-11-16(14)19-15)20-17(22)12-21(6-2)7-3/h8-11H,5-7,12H2,1-4H3,(H,19,20,22) |

| Standard InChI Key | LMWABAOFFZJVLU-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=NC2=CC=CC=C2C(=C1C)NC(=O)CN(CC)CC |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Descriptors

The systematic IUPAC name for this compound is 2-(diethylamino)-N-(2-ethyl-3-methylquinolin-4-yl)ethanamide, reflecting its quinoline backbone and acetamide substituent. Key molecular descriptors include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₅N₃O |

| Molecular Weight | 299.4 g/mol |

| InChI Key | LMWABAOFFZJVLU-UHFFFAOYSA-N |

| SMILES | CCC1=NC2=CC=CC=C2C(=C1C)NC(=O)CN(CC)CC |

| LogP (Octanol-Water) | 3.4 |

| Topological Polar Surface Area | 45.2 Ų |

The quinoline moiety (positions 2-ethyl and 3-methyl) and the diethylamino-acetamide side chain contribute to its three-dimensional conformation, which likely influences receptor binding and pharmacokinetics .

Structural Analysis

Quantum mechanical modeling of analogous compounds reveals that the diethylamino group adopts a staggered conformation to minimize steric hindrance, while the acetamide linker facilitates hydrogen bonding with biological targets . The ethyl and methyl groups on the quinoline ring enhance hydrophobic interactions, a feature shared with antimalarial quinolines like chloroquine .

Synthesis and Reaction Pathways

Proposed Synthetic Routes

Although no explicit synthesis for this compound is documented, convergent strategies can be inferred from related acetamide syntheses:

-

Quinoline Core Formation:

-

Acetamide Side Chain Introduction:

Example Reaction Scheme:

Optimization Challenges

-

Regioselectivity: Ensuring substitution at the quinoline C4 position requires precise control of reaction conditions (e.g., Lewis acid catalysts) .

-

Purification: The lipophilic nature of the product necessitates chromatographic separation using gradients of ethyl acetate in hexane .

Physicochemical and Pharmacokinetic Properties

Key Physicochemical Parameters

ADMET Predictions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume